mPGES-1/5-LOX Dual Inhibition: Impact of 4-Bromo-2-Fluoro Substitution Pattern
In a series of dihydropyrimidine‑sulfonamide hybrids, compounds bearing a 4‑bromo‑2‑fluorophenyl moiety consistently exhibited superior dual mPGES‑1/5‑LOX inhibitory activity compared to analogs with single halogen substitutions. Although the exact target compound (CAS 897622‑80‑9) was not directly tested in the published series, the closest structural analog carrying a 4‑bromo‑2‑fluorobenzyl group (compound 3j) demonstrated IC50 values of 0.92 µM against mPGES‑1 and 1.98 µM against 5‑LOX [1]. Replacement of the 2‑fluoro substituent with hydrogen or its relocation to the 3‑position resulted in a ≥5‑fold increase in IC50, while removing the bromine altogether abolished dual inhibition. This class‑level inference suggests that the 4‑bromo‑2‑fluoro pattern is critical for maintaining the dual inhibitory phenotype [1].
| Evidence Dimension | In vitro mPGES-1 and 5-LOX inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted based on SAR of analog 3j (IC50 = 0.92 µM mPGES-1, 1.98 µM 5-LOX) |
| Comparator Or Baseline | 4-chlorophenyl analog (IC50 >10 µM for both targets); 4-bromophenyl analog (IC50 ~5 µM); 2-fluorophenyl analog (inactive) |
| Quantified Difference | ≥10‑fold difference in potency between 4‑bromo‑2‑fluorophenyl and 4‑chlorophenyl analogs |
| Conditions | Cell-free enzyme inhibition assay; recombinant human mPGES-1 and 5-LOX |
Why This Matters
This differentiation provides a quantitative rationale for selecting the 4-bromo-2-fluorophenyl derivative when dual anti-inflammatory activity is desired, avoiding analogs with inferior potency.
- [1] Al-Wahaibi, L. H., et al. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Frontiers in Chemistry, 2024, 12, 1387923. View Source
